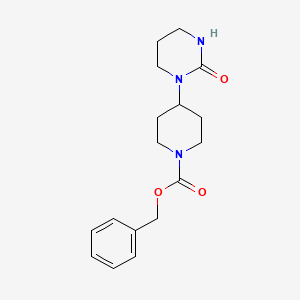

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is a compound that is structurally related to piperidine derivatives, which are known for their pharmacological significance. Piperidine derivatives have been extensively studied due to their presence in various bioactive molecules and pharmaceuticals, including ergot alkaloids and synthetic drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

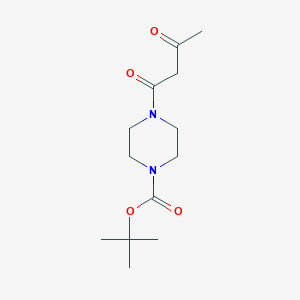

Synthesis and Characterization : The compound Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is synthesized through various chemical reactions involving intermediates and precursors such as ethyl isonipecotate, benzenesulfonyl chloride, and different N-aralkyl/aryl substituted 2-bromoacetamides. These synthetic routes are crucial for creating compounds with potential biological activities and are characterized using spectroscopic techniques like 1 H-NMR, IR, and mass spectral data (H. Khalid et al., 2016).

Biological Evaluation : In the search for new therapeutic agents, the synthesized compounds undergo biological evaluation. The antimicrobial activity, for example, is a significant area of study where these compounds are tested against various Gram-negative and Gram-positive bacteria. The results from these screenings help in determining the potential use of these compounds in medical applications (H. Khalid et al., 2016).

Medicinal Chemistry Applications

Drug Development : The structural and chemical properties of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate serve as a basis for developing novel drugs. Its derivatives are explored for various pharmacological activities, potentially leading to new therapeutic agents for diseases that lack effective treatments.

Stereospecific Reactions : The compound's stereospecific properties are harnessed in microbial reductions, producing enantiomerically enriched products. This aspect is crucial in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety (Zhiwei Guo et al., 2006).

Chemical Synthesis and Characterization

Advanced Synthesis Techniques : The synthesis of related compounds involves advanced techniques like microwave-assisted routes, allowing modifications to the piperidine ring and other moieties. Such methodologies enhance the efficiency and yield of the synthesis process, contributing to the development of compounds with desired biological activities (U. Holzgrabe et al., 2003).

Structural Elucidation : The structure of synthesized compounds is determined using techniques like X-ray crystallography. This step is vital for confirming the molecular structure and understanding the compound's chemical behavior, which is essential for its application in drug development (A. Richter et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16-18-9-4-10-20(16)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLTVRGXRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622763 | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |

CAS RN |

164519-21-5 | |

| Record name | Phenylmethyl 4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164519-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)